3,5-Dibromo-2,4-dihydroxybenzaldehyde

Übersicht

Beschreibung

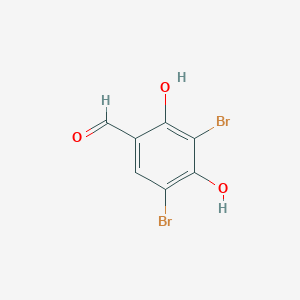

3,5-Dibromo-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O3 and a molecular weight of 295.91 g/mol . It is a dibrominated derivative of 2,4-dihydroxybenzaldehyde and is known for its applications in various fields of scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2,4-dihydroxybenzaldehyde can be synthesized through the bromination of 2,4-dihydroxybenzaldehyde. The process involves the addition of bromine to a solution of 2,4-dihydroxybenzaldehyde in ethanol at room temperature . The reaction is typically carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the benzaldehyde ring.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromo-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: It can react with hydrazides to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Bromination: Bromine in ethanol is used for the initial synthesis.

Condensation: Hydrazides in methanol are used for forming hydrazones.

Major Products:

Hydrazones: Formed from the reaction with hydrazides.

Substituted Derivatives: Various substituted derivatives can be synthesized depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Active Molecules

3,5-Dibromo-2,4-dihydroxybenzaldehyde serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features allow it to participate in multiple chemical reactions, facilitating the development of new compounds with potential therapeutic effects .

Case Study: Synthesis of Caged Compounds

A notable application is in the development of caged compounds for biological studies. For instance, researchers have utilized derivatives of this compound in two-photon uncaging experiments, which enable targeted delivery of substrates in vivo. This method leverages the compound's ability to undergo photochemical reactions upon excitation, releasing active substances at specific sites within biological systems .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The bromine substituents enhance its biological activity compared to non-brominated analogs .

Inhibitors of Enzymatic Activity

The compound has also been investigated for its potential as an inhibitor of specific enzymes linked to disease processes. For example, studies have focused on its role as an inhibitor of β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) in Helicobacter pylori, a target for gastric disease treatments. Compounds derived from this compound exhibited promising inhibitory activity with IC50 values below 2 μM .

Material Science

Use in Polymer Chemistry

In material science, this compound is explored for its utility in synthesizing novel polymeric materials. Its hydroxyl groups can participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties .

Case Study: Development of Functional Polymers

Research has demonstrated that incorporating this compound into polymer matrices can improve their electrical conductivity and thermal stability. Such advancements are crucial for applications in electronics and advanced materials .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3,5-dibromo-2,4-dihydroxybenzaldehyde involves its interaction with various molecular targets. For instance, it may regulate signaling pathways such as the EFNA5-EPHA3 pathway, which modulates cell reorganization and cell-cell repulsion . Additionally, it may influence the hepatocyte growth factor receptor signaling pathway through dephosphorylation of MET .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dibromobenzene-1,3,5-triol

- 2,4,6-Tribromoresorcinol

- 4-Bromo-3,5-dihydroxybenzoic acid

Comparison: 3,5-Dibromo-2,4-dihydroxybenzaldehyde is unique due to its specific bromination pattern and the presence of both hydroxyl and aldehyde functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

3,5-Dibromo-2,4-dihydroxybenzaldehyde (DBDHB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis of this compound

DBDHB can be synthesized through bromination of 2,4-dihydroxybenzaldehyde. The process involves treating the aldehyde with bromine in an organic solvent such as ethanol, resulting in high yields of the dibrominated product. This compound serves as a precursor for various biologically active molecules, enhancing its importance in drug development .

1. Antioxidant Activity

DBDHB exhibits potent antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation and its protective effects against cellular damage have been documented, indicating its potential role in neuroprotection and anti-aging therapies .

2. Anticancer Properties

Research has indicated that DBDHB possesses anticancer effects through various mechanisms:

- Inhibition of Tumor Growth : DBDHB has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It affects cell cycle regulation and induces apoptosis in cancer cell lines such as breast and colon cancer .

- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase activity may also contribute to its anticancer properties. Tyrosinase is involved in melanin production; thus, DBDHB could be useful in treating hyperpigmentation disorders and skin cancers .

3. Anti-inflammatory Effects

DBDHB has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models of disease. This suggests potential applications in treating chronic inflammatory conditions .

Case Studies

Several case studies highlight the biological activities of DBDHB:

- Study on Antioxidant Activity : A study evaluated DBDHB's capacity to reduce oxidative stress markers in a mouse model of diabetes. Results showed a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activity after treatment with DBDHB .

- Anticancer Efficacy : In vitro studies using human breast cancer cells revealed that DBDHB treatment led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .

Research Findings Summary

Eigenschaften

IUPAC Name |

3,5-dibromo-2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFPULPKKGELPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352771 | |

| Record name | 3,5-dibromo-2,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116096-91-4 | |

| Record name | 3,5-Dibromo-2,4-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116096-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-2,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.